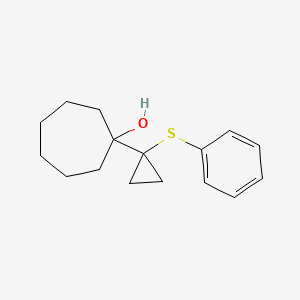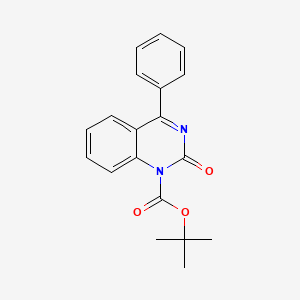
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a phenyl ring, and a quinazoline core, making it a versatile molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted quinazoline and phenyl derivatives
Applications De Recherche Scientifique
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Biological Studies: It serves as a probe molecule to investigate enzyme interactions and receptor binding in biological systems.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and tert-butyl ester enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4-dione: Lacks the tert-butyl ester and phenyl group, resulting in different chemical properties and biological activities.
4-Phenylquinazoline: Lacks the 2-oxo and tert-butyl ester groups, affecting its reactivity and applications.
tert-Butyl 2-oxoquinazoline-1(2H)-carboxylate: Lacks the phenyl group, leading to different biological interactions.
Uniqueness
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester enhances its stability and solubility, while the phenyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
tert-butyl 2-oxo-4-phenylquinazoline-1-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-15-12-8-7-11-14(15)16(20-17(21)22)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clé InChI |
UFDBWUBWOFVMQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


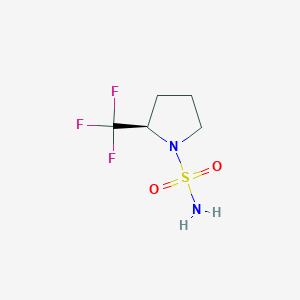

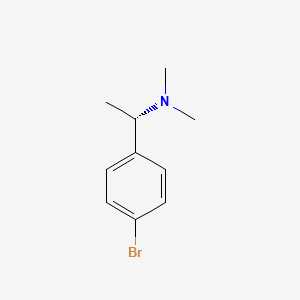
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
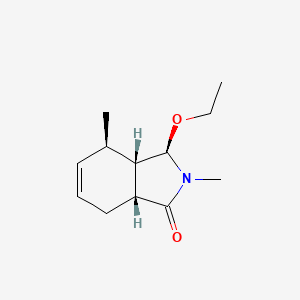
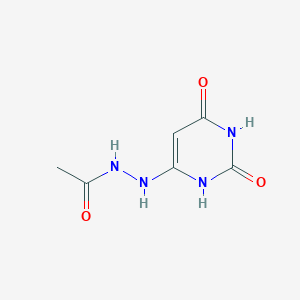
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

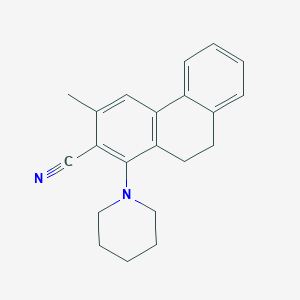
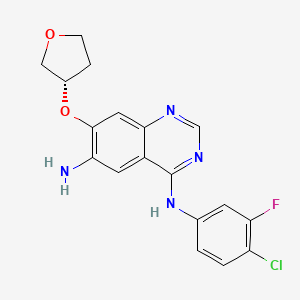
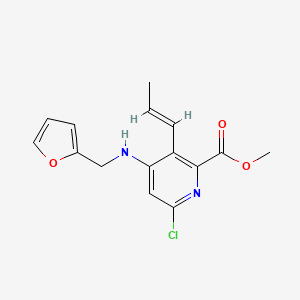
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
